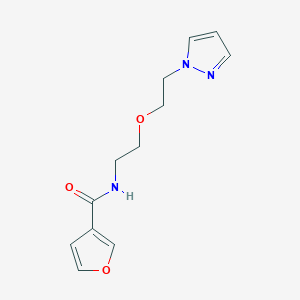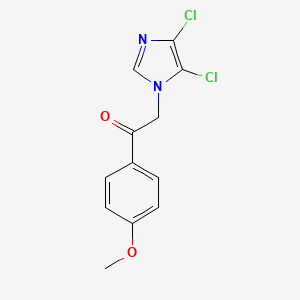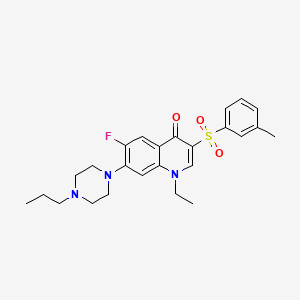![molecular formula C18H15N3O3S B2853878 methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate CAS No. 318238-02-7](/img/structure/B2853878.png)
methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through multi-step organic reactions, starting from commercially available substrates.
Specific reaction conditions such as temperature, pressure, solvents, and catalysts are carefully optimized to maximize yield and purity.
Industrial Production Methods:
Industrial-scale production often involves batch or continuous processes.
Techniques like crystallization, chromatography, and recrystallization are employed to ensure high purity.
Strict adherence to Good Manufacturing Practice (GMP) guidelines is essential to maintain the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions:
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
It reacts with common reagents such as strong oxidizing agents (e.g., potassium permanganate) for oxidation, reducing agents (e.g., sodium borohydride) for reduction, and electrophiles/nucleophiles for substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in inert solvents.
Substitution: Halogenated compounds or organometallic reagents under anhydrous conditions.
Major Products Formed:
Oxidation yields carboxylic acids, ketones, or aldehydes.
Reduction can lead to alcohols, amines, or reduced pyrazole derivatives.
Substitution reactions produce various functionalized pyrazole derivatives with different substituents on the phenylsulfanyl group.
Scientific Research Applications
Chemistry:
Utilized as a building block for complex organic synthesis.
Acts as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology:
Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer activities.
Medicine:
Investigated for its role as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry:
Used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
The mechanism of action often involves interaction with specific biological targets such as enzymes, receptors, or DNA.
The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity.
The phenylsulfanyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.
Pathways like inhibition of enzyme activity or modulation of receptor binding are common mechanisms.
Comparison with Similar Compounds
4-phenyl-1H-pyrazole-3-carboxylate
4-hydroxy-1H-pyrazole-3-carboxylate
5-phenyl-1H-pyrazole-3-carboxylate derivatives
This is just the tip of the iceberg, and there’s a whole world of research exploring the myriad possibilities of this fascinating compound
Properties
IUPAC Name |
methyl 4-[(E)-hydroxyiminomethyl]-1-phenyl-5-phenylsulfanylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-18(22)16-15(12-19-23)17(25-14-10-6-3-7-11-14)21(20-16)13-8-4-2-5-9-13/h2-12,23H,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSPXRZTCKCPO-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NO)SC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
![11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2853804.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)
![N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2853808.png)

![5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2853812.png)

![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)
![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2853816.png)
![N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2853817.png)

